1-Benzyl-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
CAS No.:
Cat. No.: VC13639076
Molecular Formula: C20H24BFN2O3
Molecular Weight: 370.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24BFN2O3 |
|---|---|
| Molecular Weight | 370.2 g/mol |
| IUPAC Name | 1-benzyl-3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
| Standard InChI | InChI=1S/C20H24BFN2O3/c1-19(2)20(3,4)27-21(26-19)15-10-11-17(16(22)12-15)24-18(25)23-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H2,23,24,25) |
| Standard InChI Key | VAUYKXOHVOSBPJ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC3=CC=CC=C3)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC3=CC=CC=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-benzyl-3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, reflects its three key components:
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A benzyl group (C₆H₅CH₂-) attached to the urea nitrogen, providing hydrophobicity and potential π-π stacking interactions.
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A fluorophenyl ring substituted at the 2-position with fluorine and the 4-position with a tetramethyl dioxaborolane group, enabling participation in Suzuki-Miyaura cross-coupling reactions .
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A urea backbone (-NHCONH-), a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity and conformational rigidity.
The SMILES representation (B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC3=CC=CC=C3)F) and InChIKey (VAUYKXOHVOSBPJ-UHFFFAOYSA-N) confirm the spatial arrangement of these groups.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₄BFN₂O₃ |
| Molecular Weight | 370.2 g/mol |
| IUPAC Name | 1-benzyl-3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
| CAS Number | 618442-57-2 |
| PubChem CID | 139592749 |
| Topological Polar Surface Area (TPSA) | 41.85 Ų |
| Hydrogen Bond Donors/Acceptors | 1 donor, 4 acceptors |
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via multi-step protocols emphasizing boronate ester formation and urea coupling. A representative pathway involves:
Step 1: Lithiation-Borylation of 3,6-Dibromo-9-phenylcarbazole
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Reagents: n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
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Conditions: -78°C in THF, followed by quenching with ammonium acetate .
Step 2: Urea Coupling
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Reagents: Benzyl isocyanate, palladium catalysts (e.g., Pd(PPh₃)₄).
Table 2: Optimization of Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | -78°C (Step 1); 95°C (Step 2) | Prevents side reactions; enhances coupling efficiency |
| Solvent System | THF/EtOH (3:2 v/v) | Balances solubility and reactivity |
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | Maximizes turnover number |
| Workup | Recrystallization (acetone) | Purifies product to >95% |
Scalability and Industrial Considerations
Large-scale production (≥100 g) faces challenges:
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Low-Temperature Requirements: Energy-intensive cooling for lithiation steps.
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Boronate Stability: Hydrolysis risks necessitate anhydrous conditions .
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Cost Drivers: Palladium catalysts and specialized boronation reagents account for ~60% of raw material costs .
Physicochemical and Pharmacokinetic Profile
Solubility and Partitioning
Experimental and calculated properties reveal:
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Aqueous Solubility: 0.0000163 mg/mL (ESOL model), classifying it as poorly soluble .
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Solubility Enhancers: Co-solvents (e.g., DMSO, PEG-400) improve solubility to >1 mg/mL .
Absorption and Distribution
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GI Absorption: High (90% predicted), facilitated by lipophilicity .
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BBB Permeation: Yes (log BB = 0.82), suggesting potential CNS activity .
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Plasma Protein Binding: Estimated 98.7% (via SwissADME), limiting free fraction .
Table 3: ADME Predictions
| Property | Prediction | Method |
|---|---|---|
| CYP3A4 Inhibition | Yes (IC₅₀ = 4.2 μM) | Docking simulations |
| P-glycoprotein Substrate | Yes | In vitro assays |
| Half-Life (Human) | 8.3 hours | Hepatocyte clearance |
| Bioavailability | 55% | Rat pharmacokinetics |
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
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Kinase Inhibitors: Boron-containing ureas exhibit affinity for ATP-binding pockets (e.g., EGFR, VEGFR) .
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Protease-Targeting Agents: Urea moiety mimics transition states in aspartic protease catalysis.
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Boron Neutron Capture Therapy (BNCT): ¹⁰B-enriched derivatives for targeted radiotherapy .
Materials Chemistry
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